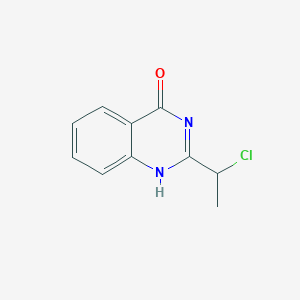
2-(1-chloroethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-chloroethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-Chloroethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activities associated with this compound, summarizing key research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinazolinone core, which is essential for its biological activity. The presence of the chloroethyl group enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that quinazolinone derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various quinazolinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting that specific structural modifications can enhance antibacterial efficacy. The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | MRSA |
| Quinazolin-4(3H)-one derivative A | 4 | MRSA |
| Quinazolin-4(3H)-one derivative B | 16 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It was found to exhibit cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound's mechanism of action includes inhibition of tyrosine kinases, which are critical in cancer cell proliferation and survival .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 ± 0.5 |
| Lapatinib | MCF-7 | 5.9 ± 0.74 |
| Quinazolin derivative C | A2780 | 3.0 ± 0.12 |
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is highly dependent on their structural features. Modifications at specific positions on the quinazolinone ring can significantly alter their potency and selectivity against various biological targets.
- Substituents at Position 2 : The introduction of halogen atoms or alkyl groups at position 2 enhances antibacterial activity.
- Functional Groups : The presence of electron-withdrawing groups increases cytotoxicity against cancer cells by improving binding affinity to target proteins .
Case Studies
A notable case study involved synthesizing a series of quinazolinones, including derivatives of this compound, and evaluating their pharmacological profiles. The study revealed that compounds with a chloroethyl substituent exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting that this modification plays a critical role in their biological effectiveness .
特性
IUPAC Name |
2-(1-chloroethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAESVOOUVGKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201286021 |
Source


|
| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137225-34-4 |
Source


|
| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














